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Abstract
BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase

(ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. By blocking the

conversion of citrate to acetyl-CoA in the cytoplasm, BMS-303141 effectively curtails the

precursors necessary for de novo lipogenesis and cholesterol synthesis. This targeted

inhibition has demonstrated significant effects in various preclinical models, including anti-

cancer, anti-inflammatory, and metabolic disease models. This technical guide provides a

comprehensive overview of BMS-303141, including its mechanism of action, key quantitative

data, detailed experimental protocols, and visual representations of its associated signaling

pathways and experimental workflows.

Mechanism of Action
BMS-303141 is a highly potent inhibitor of ATP-citrate lyase (ACLY), with an IC50 value of 0.13

μM for the human recombinant enzyme.[1][2] ACLY is a cytosolic enzyme responsible for

generating acetyl-CoA from citrate, a key metabolic intermediate that is exported from the

mitochondria.[2] This cytoplasmic pool of acetyl-CoA serves as the fundamental building block

for the de novo biosynthesis of fatty acids and cholesterol.[2] By inhibiting ACLY, BMS-303141
reduces the availability of cytosolic acetyl-CoA, thereby impacting cellular processes that are

highly dependent on lipid synthesis, such as rapid cell proliferation observed in cancer.[2]

Furthermore, as acetyl-CoA is the acetyl donor for histone acetylation, BMS-303141 also
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influences epigenetic regulation. A reduction in nucleocytosolic acetyl-CoA levels by BMS-
303141 has been shown to decrease histone acetylation.[3] The molecule has also been

observed to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer

cells.[4]

Quantitative Data
The following tables summarize the key quantitative data for BMS-303141 from various in vitro

and in vivo studies.

Table 1: In Vitro Efficacy of BMS-303141

Parameter Cell Line / Enzyme Value Reference(s)

ACLY Inhibition (IC₅₀)
Human Recombinant

ACLY
0.13 µM [1][2]

Total Lipid Synthesis

Inhibition (IC₅₀)
HepG2 cells 8 µM [1][5]

Cytotoxicity (Alamar

Blue Assay)
HepG2 cells

No cytotoxicity up to

50 µM
[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of BMS-303141 in Mice
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Parameter Animal Model Dosage Effect Reference(s)

Plasma

Cholesterol

Reduction

High-fat diet-fed

mice

10 or 100

mg/kg/day (in

diet)

~20-30%

reduction
[5]

Plasma

Triglyceride

Reduction

High-fat diet-fed

mice

10 or 100

mg/kg/day (in

diet)

~20-30%

reduction
[5]

Fasting Plasma

Glucose

Reduction

High-fat diet-fed

mice

10 or 100

mg/kg/day (in

diet)

~30-50%

reduction
[5]

Tumor Growth

Inhibition

HepG2 xenograft

mice

5 mg/kg/day

(p.o.) for 8 days

Inhibition of

tumor growth
[2]

Oral

Bioavailability
Mice Not specified 55% [5]

Half-life Mice Not specified 2.1 hours [5]

Experimental Protocols
This section provides detailed methodologies for key experiments involving BMS-303141.

Direct ATP-Citrate Lyase (ACLY) Inhibition Assay
This protocol describes a direct and homogeneous assay to measure the enzymatic activity of

ACLY and the inhibitory effect of BMS-303141 using a radiolabeled substrate.[6]

Materials:

Purified human ACLY enzyme

BMS-303141

[¹⁴C]citrate

Coenzyme A (CoA)
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Adenosine triphosphate (ATP)

Magnesium chloride (MgCl₂)

Potassium chloride (KCl)

Dithiothreitol (DTT)

Tris buffer (pH 8.0)

EDTA

MicroScint-O scintillation cocktail

384-well plates

TopCount NXT liquid scintillation counter

Procedure:

Prepare Reaction Buffer (Buffer D): 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM

DTT.[6]

Prepare Substrate Mix: In Buffer D, prepare a solution containing 100 µM CoA, 400 µM ATP,

and 150 µM [¹⁴C]citrate (specific activity: 2 µCi/µmol).[6]

Prepare BMS-303141 Dilutions: Prepare serial dilutions of BMS-303141 in the appropriate

solvent (e.g., DMSO) and then dilute further in Buffer D.

Assay Setup: In a 384-well plate, add 5 µL of BMS-303141 dilution (or vehicle control) and 5

µL of purified human ACLY enzyme (final concentration will depend on enzyme activity).

Initiate Reaction: Add 10 µL of the Substrate Mix to each well to start the reaction. The final

reaction volume is 20 µL.[6]

Incubation: Incubate the plate at 37°C for 3 hours.[6]

Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[6]
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Scintillation Counting: Add 60 µL of MicroScint-O to each well and incubate at room

temperature overnight with gentle shaking.[6]

Data Acquisition: Measure the [¹⁴C]acetyl-CoA signal using a TopCount NXT liquid

scintillation counter.[6]

Data Analysis: Calculate the percent inhibition for each concentration of BMS-303141 and

determine the IC₅₀ value.

Inhibition of Total Lipid Synthesis in HepG2 Cells
This protocol outlines a method to assess the effect of BMS-303141 on de novo lipid synthesis

in a cellular context using a radiolabeled precursor.

Materials:

HepG2 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

BMS-303141

[¹⁴C]-alanine

Phosphate-buffered saline (PBS)

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

Thin-layer chromatography (TLC) plates

TLC developing solvent

Scintillation counter

Procedure:

Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow

them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of BMS-303141 (and a

vehicle control) for 6 hours.[7]

Radiolabeling: For the last 4 hours of the incubation period, add [¹⁴C]-alanine to the cell

culture medium.[7]

Cell Lysis and Lipid Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells and extract the lipids using a suitable organic solvent mixture.

Lipid Separation:

Spot the lipid extracts onto a TLC plate.

Develop the TLC plate in an appropriate solvent system to separate the different lipid

classes.

Quantification:

Scrape the spots corresponding to total lipids from the TLC plate.

Quantify the amount of incorporated [¹⁴C] label using a scintillation counter.[7]

Data Analysis: Determine the IC₅₀ value for the inhibition of total lipid synthesis.

In Vivo Efficacy in a Mouse Xenograft Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of BMS-303141
in a mouse xenograft model.[2]

Materials:

BALB/c nude mice (4-5 weeks old)

HepG2 cells

Matrigel (optional)
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BMS-303141

Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose solution)[3]

Calipers

Procedure:

Tumor Cell Implantation: Subcutaneously inject HepG2 cells (e.g., 5 x 10⁶ cells in a mixture

with Matrigel) into the flank of each mouse.[2]

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[4]

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into

treatment and control groups.

Drug Administration: Administer BMS-303141 orally (p.o.) by gavage at the desired dose

(e.g., 5 mg/kg/day) for the specified duration (e.g., 8 days).[2][4] The control group receives

the vehicle.

Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout

the study.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry for proliferation markers like

Ki-67).[4]

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated

and control groups.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by BMS-303141 and a typical experimental workflow.
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Caption: Mechanism of action of BMS-303141 on the ACLY signaling pathway.
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Caption: Induction of ER stress and apoptosis by BMS-303141.
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Caption: General experimental workflow for evaluating BMS-303141.
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To cite this document: BenchChem. [An In-depth Technical Guide to BMS-303141 (CAS
Number: 943962-47-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667198#bms-303141-cas-number-943962-47-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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